molecular formula C7H10O3 B176313 (E)-Ethyl 4-oxopent-2-enoate CAS No. 10150-93-3

(E)-Ethyl 4-oxopent-2-enoate

Cat. No. B176313
CAS RN: 10150-93-3
M. Wt: 142.15 g/mol
InChI Key: RYESNZCDHSIFDI-SNAWJCMRSA-N
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Description

“(E)-Ethyl 4-oxopent-2-enoate” is a chemical compound with the molecular formula C7H10O3 . It has an average mass of 142.152 Da and a monoisotopic mass of 142.062988 Da . It is also known by other names such as Ethyl (2E)-4-oxo-2-pentenoate, Ethyl (2E)-4-oxopent-2-enoate, and Ethyl- (2E)-4-oxo-2-pentenoat .


Molecular Structure Analysis

The molecular structure of “(E)-Ethyl 4-oxopent-2-enoate” consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h4-5H,3H2,1-2H3/b5-4+ .


Physical And Chemical Properties Analysis

“(E)-Ethyl 4-oxopent-2-enoate” has a density of 1.0±0.1 g/cm3, a boiling point of 220.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.7±3.0 kJ/mol and a flash point of 89.5±22.7 °C . The index of refraction is 1.439, and it has a molar refractivity of 36.3±0.3 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Photochemical Synthesis in Pyrethroid Components

(E)-Ethyl 4-oxopent-2-enoate has been used in the photochemical synthesis of potential pyrethroid components. This process involves the photochemical reactions of oxime acetates of ethyl 4,4-dimethyl-5-oxopent-2-enoate and related compounds. These reactions are significant in the synthesis of cyclopropane derivatives, essential in developing pyrethroids, a class of synthetic chemical insecticides (Armesto, Gallego, & Horspool, 1990).

Enantioselective Hydrogenation

Another notable application is in the enantioselective hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, leading to the production of ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess (ee). This process is crucial for developing chiral intermediates used in the synthesis of various organic compounds (Meng, Zhu, & Zhang, 2008).

Chemoenzymatic Synthesis of γ-Butyrolactones

In chemoenzymatic synthesis, (E)-Ethyl 4-oxopent-2-enoate is used to produce enantio- and diastereomerically pure γ-butyrolactones. This synthesis employs a one-pot, two-enzyme cascade, showcasing the compound's versatility in enzymatic reactions for producing complex organic molecules (Korpak & Pietruszka, 2011).

Conversion to Alkadienoate Esters

Ethyl (E)-2-phenylsulfinyl-2-alkenoates, derived from (E)-Ethyl 4-oxopent-2-enoate, have been investigated for their thermal reaction properties. These esters undergo significant transformation under pyrolysis to form ethyl (2E,4E)-2,4-alkadienoates, which are valuable in various synthetic chemistry applications (Tanikaga, Nozaki, Nishida, & Kaji, 1984).

Synthesis of Naphthoates and Unsaturated Esters

Ethyl 2-diazo-3-oxopent-4-enoates, closely related to (E)-Ethyl 4-oxopent-2-enoate, have been used in the Rhodium(II) acetate-catalyzed synthesis of 4-aryl-2-hydroxy-naphthoates and β,γ-unsaturated esters. These products have significant implications in organic and medicinal chemistry (Taylor & Davies, 1983).

Safety And Hazards

The safety information for “(E)-Ethyl 4-oxopent-2-enoate” includes the following hazard statements: H302, H315, and H319 . The precautionary statements include P261, P302+P352, and P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

ethyl (E)-4-oxopent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h4-5H,3H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYESNZCDHSIFDI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307080
Record name Ethyl (2E)-4-oxo-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 4-oxopent-2-enoate

CAS RN

10150-93-3, 6742-53-6
Record name Ethyl (2E)-4-oxo-2-pentenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10150-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylacetylacrylate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2E)-4-oxo-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pentenoic acid, 4-oxo-, ethyl ester, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Xu, X Bai, J Xu, J Ren, Y Xing, Z Li, J Wang, J Shi… - Rsc Advances, 2017 - pubs.rsc.org
Protein kinase B (PknB) is an essential serine/threonine protein kinase required for Mycobacterium tuberculosis (M. tb) cell division and cell-wall biosynthesis. A high throughput screen …
Number of citations: 17 pubs.rsc.org
JE Taylor, AT Davies, JJ Douglas, G Churchill… - Tetrahedron …, 2017 - Elsevier
N-Heterocyclic carbene (NHC)-catalysed redox [4+2]-hetero-Diels-Alder reactions of α-aroyloxyaldehydes with either β,γ-unsaturated α-ketoesters or α,β-unsaturated γ-ketoesters …
Number of citations: 16 www.sciencedirect.com
D Kalaitzakis, M Sofiadis, V Tsopanakis… - Organic & …, 2020 - pubs.rsc.org
A new methodology is described herein which converts simple and readily accesible furan substrates into complex enantio-enriched carbocyclic skeletons through the implementation …
Number of citations: 11 pubs.rsc.org
JH Cho, KY Jung, Y Jung, MH Kim, H Ko… - European Journal of …, 2013 - Elsevier
Pyridoxalphosphate-6-azophenyl-2′,4′-disulfonate (7a, PPADS), a nonselective P2X receptor antagonist, was extensively modified to develop more stable, potent, and selective P2X …
Number of citations: 20 www.sciencedirect.com
A Tarnauceanu - 2011 - library-archives.canada.ca
The synthesis of an advanced intermediate toward the ABC cyclic core of the manzamine alkaloids has been successfully achieved in 13 steps. The important steps of this …
Number of citations: 0 library-archives.canada.ca
AA Reddy, PO Reddy, KR Prasad - The Journal of Organic …, 2016 - ACS Publications
Addition of silyl enol ethers obtained from substituted methyl enones to chiral sulfinimines afforded the β-amino-substituted enones with excellent selectivity. Utility of the obtained N-…
Number of citations: 28 pubs.acs.org
PP Yeh - 2015 - research-repository.st-andrews.ac …
Chapter 1 describes an introduction to the area of organocatalysis and delineates previous work within the Smith group on the use of isothioureas in asymmetric catalysis. Chapter 2 …
W Wu, H Huang, X Yuan, K Zhu, J Ye - Chemical Communications, 2012 - pubs.rsc.org
A diamine-catalyzed asymmetric tandem reaction between α,β-unsaturated ketones and rhodanine derivatives has been developed to synthesize various spirocyclic compounds with …
Number of citations: 47 pubs.rsc.org
H Hong, H Wang, C Zheng, G Zhao, Y Shang - Chinese Chemical Letters, 2021 - Elsevier
Multiple hydrogen bonds containing nucleophilic phosphines derived from dipeptide dual-reagents catalyzed asymmetric Michael addition reactions between indene esters and …
Number of citations: 6 www.sciencedirect.com
WH Miles, EM Cohen, BJ Naimoli - Synthetic Communications, 2013 - Taylor & Francis
The Diels–Alder reaction of β -acylacrylic acids with dienes gave good yields and good regio- or stereoselectivity of the corresponding cycloaddition products with the use of Lewis acids…
Number of citations: 9 www.tandfonline.com

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